3-Methylquinoline-5-sulfonyl chloride
Overview
Description
3-Methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S . It has a molecular weight of 241.69400 .
Synthesis Analysis
The synthesis of 3-Methylquinoline-5-sulfonyl chloride involves taking 2-aminobenzenesulfonic acid as a starting material, and carrying out catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to obtain 3-methylquinoline-8-sulfonic acid . Then, bis (trichloromethyl) carbonate is used as a chlorinating agent, and acyl chlorination is performed on the generated 3-methylquinoline-8-sulfonic acid under the action of organic base to obtain the 3-methylquinoline-8-sulfonyl chloride .Molecular Structure Analysis
The molecular structure of 3-Methylquinoline-5-sulfonyl chloride consists of a quinoline ring which is a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Scientific Research Applications
Chemical Structure and Properties
- Research on derivatives of sulfonyl chloride like 4-fluoroisoquinoline-5-sulfonyl chloride demonstrates the steric effects and molecular conformations these compounds can exhibit. For instance, in one study, the sulfonyl oxygen atom was found to lie approximately on the isoquinoline plane, indicative of the steric repulsion effects in these molecules (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Catalysis and Chemical Reactions
- Copper-catalyzed direct C-H bond sulfonylation using arylsulfonyl chlorides, similar to 3-Methylquinoline-5-sulfonyl chloride, has been explored. This process is significant in organic chemistry as it tolerates a wide spectrum of functional groups, offering pathways to synthesize various useful compounds (Liang, Jiang, Ding, Yuan, Shuai, Chen, & Wei, 2015).
Synthesis of Novel Compounds
- In the field of medicinal chemistry, 3-Methylquinoline-5-sulfonyl chloride analogs have been used in the synthesis of antimicrobial agents. For example, novel 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides showed antimicrobial activity against a range of bacteria and fungi (Zięba, Wojtyczka, Idzik, & Kępa, 2013).
Material Science and Organometallic Chemistry
- Sulfonyl chlorides similar to 3-Methylquinoline-5-sulfonyl chloride have been employed in the synthesis of organometallic complexes, indicating their utility in material science and catalysis (Nonoyama, 1974).
Biological Applications
- While directly related studies on 3-Methylquinoline-5-sulfonyl chloride in biological applications are limited, its analogs have been studied. For instance, sulfamoyl carboxamide derivatives from sulfur-containing α-amino acids, which could be synthesized using similar sulfonyl chlorides, exhibited antimicrobial and antimalarial activities (Egbujor et al., 2022).
properties
IUPAC Name |
3-methylquinoline-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-8-9(12-6-7)3-2-4-10(8)15(11,13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAMTFRQJZCNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2S(=O)(=O)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90759333 | |
Record name | 3-Methylquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90759333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoline-5-sulfonyl chloride | |
CAS RN |
94975-84-5 | |
Record name | 3-Methylquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90759333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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